2-Bromo-4-iodoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWOYRKNRZSNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573027 | |
| Record name | 2-Bromo-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29632-73-3 | |
| Record name | 2-Bromo-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Synthesis and Application of Bromo-Iodo-Anilines: A Technical Guide for Researchers
An in-depth exploration of the properties, synthesis, and applications of 2-Bromo-4-iodoaniline and 4-Bromo-2-iodoaniline, critical intermediates in modern drug discovery and development.
Introduction
In the intricate landscape of pharmaceutical and agrochemical research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the vast array of building blocks available to the synthetic chemist, dihalogenated anilines represent a particularly versatile class of intermediates. Their utility stems from the differential reactivity of the halogen substituents, which allows for selective and sequential transformations, paving the way for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of two isomeric bromo-iodo-anilines: this compound (CAS No. 29632-73-3) and 4-Bromo-2-iodoaniline (CAS No. 66416-72-6).
These compounds, characterized by the presence of both a bromine and an iodine atom on the aniline ring, are of significant interest to researchers and drug development professionals. The distinct electronic and steric environments of the halogen and amino groups endow these molecules with a unique chemical reactivity profile, making them valuable precursors for a range of important chemical entities. This document will delve into their chemical and physical properties, provide detailed synthetic and purification protocols, explore their applications with a focus on active pharmaceutical ingredient (API) synthesis, and address critical safety considerations.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of these isomers is paramount for their effective use in synthesis and for ensuring safe handling. The key properties of this compound and 4-Bromo-2-iodoaniline are summarized in the table below.
| Property | This compound | 4-Bromo-2-iodoaniline |
| CAS Number | 29632-73-3[1][2][3][4][5] | 66416-72-6[6][7][8][9][10][11] |
| Molecular Formula | C₆H₅BrIN[1][2][4] | C₆H₅BrIN[7][8] |
| Molecular Weight | 297.92 g/mol [4] | 297.92 g/mol [7][8] |
| Appearance | Grey to light orange crystalline powder[2] | Grey to purple powder or crystals[6][7][9] |
| Melting Point | 75-76 °C[2] | 68-72 °C[6][7][9][10] |
| Boiling Point | 307.61 °C at 760 mmHg[2] | 297.9 °C (Predicted)[6] |
| Density | 2.292 g/cm³[2] | 2.292 g/cm³ (Predicted)[6] |
| Solubility | Insoluble in water, soluble in organic solvents. | Soluble in methanol.[6] |
Spectroscopic Characterization:
The unambiguous identification of these isomers is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring. For 4-Bromo-2-iodoaniline , the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton ortho to the amino group and meta to the iodine will appear as a doublet, the proton meta to both the amino and bromo groups will be a doublet of doublets, and the proton ortho to the iodine and meta to the amino group will be a doublet. The ¹³C NMR spectrum will display six signals for the aromatic carbons. For This compound , a similar complexity in the NMR spectra is expected, with the chemical shifts and coupling constants being characteristic of the specific substitution pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum of these anilines will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is usually observed around 1250-1350 cm⁻¹. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations are typically found in the fingerprint region at lower wavenumbers. An IR spectrum for 4-iodoaniline shows features corresponding to the NH₂ group in the 3500-3000 cm⁻¹ region.[12]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 297.92. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Synthesis and Purification: A Step-by-Step Protocol
The regioselective synthesis of dihalogenated anilines requires careful consideration of the directing effects of the substituents on the aromatic ring. The amino group is a strongly activating and ortho-, para-directing group. To achieve the desired substitution pattern, it is often necessary to employ protecting group strategies.
Synthesis of 4-Bromo-2-iodoaniline
A common and effective method for the synthesis of 4-Bromo-2-iodoaniline starts from the readily available 4-bromoaniline. The amino group is first protected to modulate its activating effect and to prevent side reactions. This is followed by iodination at the ortho position.
Figure 1: General workflow for the synthesis of 4-Bromo-2-iodoaniline.
Experimental Protocol:
-
Protection of the Amino Group:
-
To a solution of 4-bromoaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture at reflux for 1-2 hours.
-
Pour the cooled reaction mixture into ice-water to precipitate the 4-bromoacetanilide.
-
Filter the solid, wash with water, and dry. The protection of the aniline nitrogen as an acetamide is a crucial step to reduce the high reactivity of the amino group and to sterically hinder the ortho positions, thereby favoring para-substitution in subsequent electrophilic aromatic substitution reactions.[13]
-
-
Iodination:
-
A general procedure for the iodination of aryl amines involves co-milling the protected aniline with an iodinating agent.[14] For instance, suspend 4-bromoacetanilide (1 equivalent) in a suitable solvent such as acetic acid.
-
Add a source of iodine, such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., nitric acid, hydrogen peroxide).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess iodine.
-
Filter the precipitated 4-bromo-2-iodoacetanilide, wash with water, and dry.
-
-
Deprotection:
-
Reflux the 4-bromo-2-iodoacetanilide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Filter the solid 4-bromo-2-iodoaniline, wash thoroughly with water, and dry.
-
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. Column chromatography on silica gel can also be employed for higher purity.
Applications in Drug Discovery and Development
The unique substitution pattern of bromo-iodo-anilines makes them valuable intermediates in the synthesis of a variety of biologically active molecules. The differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities.
Key Applications:
-
Synthesis of Quinolone Derivatives: 4-Bromo-2-iodoaniline is a key starting material for the preparation of quinolone derivatives.[6] Quinolones are an important class of compounds with a broad range of biological activities, including antibacterial and anticancer properties.
-
Synthesis of Substituted Indoles: This aniline derivative is also utilized in the synthesis of 2,3,5-trisubstituted indoles.[6] The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.
-
Building Blocks for APIs: Both this compound and 4-Bromo-2-iodoaniline serve as fundamental building blocks for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[7] Their structure allows for the construction of complex molecular frameworks that are essential for therapeutic efficacy.[7]
-
Agrochemicals: These compounds also find significant use in the agrochemical sector, particularly in the development of specialized herbicides and crop protection agents.[7]
Figure 2: Synthetic utility of bromo-iodo-anilines in accessing key pharmaceutical scaffolds.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and 4-Bromo-2-iodoaniline.
Hazard Identification:
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4]
-
4-Bromo-2-iodoaniline: This isomer is classified as toxic if swallowed and may cause skin and eye irritation.[6][15]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. This compound should be kept in a dark place under an inert atmosphere at 2-8°C.[2] 4-Bromo-2-iodoaniline should also be stored in a dark place and protected from light, with a recommended storage temperature of 2-8°C.[6][8]
In case of accidental exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
This compound and 4-Bromo-2-iodoaniline are valuable and versatile intermediates in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Their unique substitution pattern allows for regioselective functionalization, providing access to a wide range of complex molecular structures. A thorough understanding of their properties, synthesis, and safe handling procedures is essential for their effective utilization in research and development. This guide has provided a comprehensive overview of these key aspects, aiming to equip researchers and drug development professionals with the necessary knowledge to harness the full potential of these important building blocks.
References
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- Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. (n.d.). Retrieved January 31, 2026, from https://www.ningboinno.
- Industrial Applications of 2-Iodoaniline in Organic Synthesis - Calibre Chemicals. (n.d.). Retrieved January 31, 2026, from https://www.calibrechem.com/blog/industrial-applications-of-2-iodoaniline-in-organic-synthesis/
- 2-Bromo-4-nitroaniline - ResearchGate. (n.d.). Retrieved January 31, 2026, from https://www.researchgate.net/figure/A-partial-packing-diagram-of-the-title-compound-Hydrogen-bonds-are-shown-as-dashed_fig2_228800998
- 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook. (2023, December 18). Retrieved January 31, 2026, from https://www.chemicalbook.
- 29632-73-3 | this compound - Aromsyn Co.,Ltd. (n.d.). Retrieved January 31, 2026, from https://www.aromsyn.com/29632-73-3.html
- BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). Retrieved January 31, 2026, from https://pygl.
- 66416-72-6 | 4-Bromo-2-iodoaniline - ChemScene. (n.d.). Retrieved January 31, 2026, from https://www.chemscene.com/products/4-Bromo-2-iodoaniline-CS-W002880.html
- This compound CAS 29632-73-3 - Home Sunshine Pharma. (n.d.). Retrieved January 31, 2026, from https://www.homsunshinepharma.com/intermediate/2-bromo-4-iodoaniline-cas-29632-73-3.html
- This compound CAS 29632-73-3 - Tsev Sunshine Pharma. (n.d.). Retrieved January 31, 2026, from https://hm.homsunshinepharma.com/intermediate/2-bromo-4-iodoaniline-cas-29632-73-3.html
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - Beilstein Journals. (2015, July 17). Retrieved January 31, 2026, from https://www.beilstein-journals.org/bjoc/articles/11/130
- This compound | C6H5BrIN | CID 15467084 - PubChem. (n.d.). Retrieved January 31, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/15467084
- 4-Bromo-2,6-dichloroaniline(697-88-1) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved January 31, 2026, from https://www.chemicalbook.com/SpectrumEN_697-88-1_1HNMR.htm
- Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). Retrieved January 31, 2026, from https://www.sarex.com/blog/why-4-iodoaniline-is-a-crucial-building-block-in-pharmaceutical-manufacturing/
- 4-Bromo-2-iodoaniline | C6H5BrIN | CID 823934 - PubChem. (n.d.). Retrieved January 31, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/823934
- 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem. (n.d.). Retrieved January 31, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chloro-6-iodoaniline
- Fig. S2. IR spectrum for 4-iodoaniline - ResearchGate. (n.d.). Retrieved January 31, 2026, from https://www.researchgate.net/figure/Fig-S2-IR-spectrum-for-4-iodoaniline_fig2_281283626
- 4-Bromo-2-Iodoaniline - Infinium Pharmachem Limited. (n.d.). Retrieved January 31, 2026, from https://www.infiniumpharmachem.com/cas-no-66416-72-6-4-bromo-2-iodoaniline.html
- Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC. (n.d.). Retrieved January 31, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8710435/
- (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. (2024, September 10). Retrieved January 31, 2026, from https://www.researchgate.
- 4-BROMO-2-IODOANILINE synthesis - ChemicalBook. (n.d.). Retrieved January 31, 2026, from https://www.chemicalbook.
- Stereoselective Synthesis of Densely Substituted Tetrahydroquinolines by a Conjugate Addition nitro-Mannich Reaction - UCL Discovery. (n.d.). Retrieved January 31, 2026, from https://discovery.ucl.ac.uk/id/eprint/10020101/
- 29632-73-3|this compound|BLD Pharm. (n.d.). Retrieved January 31, 2026, from https://www.bldpharm.com/products/29632-73-3.html
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Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 2-Bromo-4-iodoaniline
The following technical guide details the spectroscopic characterization of 2-Bromo-4-iodoaniline , a critical intermediate in the synthesis of polysubstituted biaryls via Suzuki-Miyaura cross-coupling.
This guide moves beyond simple data listing to explain the structural causality behind the signals, ensuring you can distinguish this specific regioisomer from its potential byproducts (e.g., 4-bromo-2-iodoaniline).
CAS: 29632-73-3 | Formula:
Structural Logic & Synthetic Context
Before analyzing spectra, one must understand the synthetic origin to anticipate impurities. This compound is typically synthesized via the bromination of 4-iodoaniline .
-
Regiochemistry: The amino group (
) is a strong electron-donating group (EDG) and directs electrophilic substitution to the ortho and para positions. -
The Lock: The para position is blocked by Iodine.
-
The Key: Bromination must occur at the ortho position relative to the amine.
-
Result: The 2,4-substitution pattern is thermodynamically and kinetically favored.
Critical Quality Attribute (CQA): The primary impurity is often the starting material (4-iodoaniline) or over-brominated species (2,6-dibromo-4-iodoaniline). The spectroscopic data below focuses on distinguishing the target from these impurities.
Mass Spectrometry: The Isotopic Fingerprint
Mass spectrometry (MS) provides the most definitive confirmation of the halogen substitution pattern due to the unique isotopic abundance of Bromine.
Experimental Expectation (ESI/EI)
Unlike simple organics, this molecule carries a "dual signature" from Bromine and Iodine.
| Ion Identity | m/z Value | Relative Abundance | Structural Explanation |
| Molecular Ion | 296.9 | 100% | Contains |
| Isotope Peak | 298.9 | ~98% | Contains |
| Fragment | ~170/172 | High | Loss of Iodine (weakest bond, C-I). Retains Br isotope pattern. |
| Fragment | 218 | Moderate | Loss of Bromine. Loss of isotope pattern (Iodine is monoisotopic). |
Diagnostic Check:
If you observe an
Nuclear Magnetic Resonance (NMR)
NMR confirms the regiochemistry. The specific coupling constants (
H NMR (400 MHz, DMSO- )
Solvent Note: DMSO-
| Proton | Shift ( | Multiplicity | Structural Assignment | |
| H-3 | 7.75 - 7.85 | Doublet (d) | Most Deshielded. Located between two halogens (Br and I). Shows meta-coupling to H-5. | |
| H-5 | 7.40 - 7.50 | dd | Intermediate. Ortho to Iodine, but meta to the shielding | |
| H-6 | 6.60 - 6.70 | Doublet (d) | Shielded. Ortho to the electron-donating | |
| 5.20 - 5.50 | Broad Singlet | - | Exchangeable amine protons. Broadening depends on water content/concentration. |
C NMR (100 MHz, DMSO- )
The carbon spectrum should show 6 aromatic signals.
-
C-1 (C-N): ~145 ppm (Deshielded by N).
-
C-3 (C-H): ~138 ppm (Deshielded by ortho-halogens).
-
C-5 (C-H): ~135 ppm.
-
C-6 (C-H): ~116 ppm (Shielded by ortho-N).
-
C-2 (C-Br): ~108 ppm (Shielded by heavy atom effect of Br).
-
C-4 (C-I): ~78-80 ppm (Significantly shielded by heavy atom effect of I).
Infrared Spectroscopy (FT-IR)
IR is used primarily for functional group verification and solid-state form identification.
-
Primary Amine (
): Two sharp bands at 3400 cm (asymmetric stretch) and 3300 cm (symmetric stretch). Absence of these indicates oxidation to nitro/nitroso species. -
Aromatic
: 1580, 1470 cm . -
C-N Stretch: ~1280 cm
. -
C-Halogen: The "Fingerprint Region" (< 800 cm
) contains weak C-Br and C-I stretches, typically around 600-500 cm .
Characterization Workflow
The following diagram outlines the logical flow for validating a synthesized batch of this compound.
Figure 1: Analytical decision tree for validating the regiochemical purity of this compound.
Experimental Protocols
Protocol A: Preparation for H NMR
-
Mass: Weigh approximately 5-10 mg of the solid sample.
-
Solvent: Add 0.6 mL of DMSO-
.-
Why?
can be acidic (forming DCl), which may protonate the amine and shift the signals. DMSO ensures the amine remains neutral and sharp.
-
-
Mixing: Sonicate for 30 seconds to ensure complete dissolution.
-
Acquisition: Standard proton sequence (zg30), 16 scans, relaxation delay (
) 1.0s.
Protocol B: Mass Spectrometry (LC-MS)[2]
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode
.-
Note: Halogenated anilines ionize well in ESI+. Look for the characteristic doublet at m/z 298/300 (
).
-
References
-
Synthesis & Characterization of Haloanilines
- Source: PubChem Compound Summary for CID 15467084 (this compound).
-
URL:[Link]
- NMR Prediction & Substituent Effects: Source: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. Context: Application of additivity rules for benzene derivatives (Base Aniline + Ortho-Br + Para-I effects).
-
Comparative Isomer Data (4-Bromo-2-iodoaniline)
- Source: Royal Society of Chemistry (RSC)
-
URL:[Link] (Referenced for exclusion logic of the isomer).
Sources
Chemo- and Regioselective Functionalization of 2-Bromo-4-iodoaniline: A Strategic Guide
Executive Summary
2-Bromo-4-iodoaniline (CAS: 29632-74-4) represents a high-value scaffold in medicinal chemistry due to its unique "tri-functional" nature. It possesses three distinct handles for orthogonal functionalization:
-
Amino group (
): Nucleophilic handle for amide coupling or heterocycle formation. -
Iodo group (C-4): Highly reactive partner for selective Pd-catalyzed cross-couplings (Sonogashira, Suzuki) at low temperatures.
-
Bromo group (C-2): Less reactive halogen, allowing for sequential cross-coupling after the iodine has been derivatized.
However, performing Electrophilic Aromatic Substitution (EAS) on this scaffold presents a specific challenge: balancing the strong activation of the amino group against the lability of the carbon-iodine bond. This guide details the mechanistic logic and validated protocols for regioselective substitution at the C-6 position , specifically focusing on nitration and halogenation.
Part 1: Structural Analysis & Reactivity Profile
To design a self-validating protocol, one must first map the electronic landscape of the molecule.
The "Goldilocks" Zone (Position C-6)
The amino group is a powerful activating group (ortho/para director). The halogens are weak deactivators (ortho/para directors) but control regiochemistry via sterics and inductive withdrawal.
-
Position 1 (
): The directing "anchor." -
Position 2 (Br): Blocked.
-
Position 3: Ortho to Br and I. Sterically crowded ("buttressing effect") and meta to the strong
activator. Highly Unlikely. -
Position 4 (I): Blocked, but susceptible to ipso-substitution (displacement) under harsh conditions.
-
Position 5: Meta to
. Electronically deactivated. Unlikely. -
Position 6: Ortho to
, Meta to Br. This is the primary site of activation .
Visualization of Electronic Activation
The following diagram illustrates the competing directing effects and the resulting activation vector.
Figure 1: Electronic activation map showing the convergence of directing effects at Position 6.
Part 2: Strategic Pre-reaction Considerations
The Necessity of N-Protection
Direct nitration of this compound is fraught with risks:
-
Oxidation: The electron-rich aniline is easily oxidized by nitric acid to form quinones or tars.
-
Ipso-Nitration: Strong acid can protonate the ring, facilitating the displacement of the iodine atom (protodeiodination or nitrodeiodination).
Expert Insight: To mitigate this, we employ an Acetylation-Nitration-Hydrolysis strategy. Acetylation (
Part 3: Experimental Protocols
Workflow Overview
The following diagram outlines the validated pathway to 2-bromo-4-iodo-6-nitroaniline.
Figure 2: Three-step synthetic pathway for high-fidelity regiocontrol.
Protocol A: Synthesis of 2-Bromo-4-iodo-6-nitroaniline
Step 1: N-Acetylation
-
Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid (5 vol).
-
Addition: Add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Monitoring: Stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The
of the acetanilide will be lower than the starting material. -
Workup: Pour into ice water. Filter the precipitate.[1][2] Dry in vacuo.
-
Checkpoint: Yield should be >95%. The product is a white/off-white solid.
-
Step 2: Regioselective Nitration
Critical: Temperature control is vital to prevent iodine displacement.
-
Setup: Suspend the acetanilide (from Step 1) in glacial acetic acid (10 vol). Cool to 0–5 °C.
-
Reagent Prep: Prepare a nitrating mixture of fuming
(1.1 eq) in acetic acid. -
Addition: Add the nitrating mixture dropwise, maintaining internal temperature <10 °C.
-
Reaction: Allow to warm to room temperature slowly over 2 hours.
-
Quench: Pour onto crushed ice. The yellow precipitate is the nitro-acetanilide.
Step 3: Hydrolysis (Deprotection)
-
Hydrolysis: Suspend the wet cake from Step 2 in Ethanol (5 vol) and 6N HCl (2 vol).
-
Reflux: Heat to reflux for 1–2 hours. The solution will clarify then reprecipitate upon cooling.
-
Neutralization: Cool to RT. Neutralize with saturated
or to pH 8. -
Isolation: Filter the bright orange/yellow solid. Recrystallize from Ethanol if necessary.
Data Summary:
| Parameter | Specification | Notes |
| Target Regioisomer | >98% C-6 Nitro | Confirmed by 1H NMR (Loss of coupling between aromatic protons). |
| Yield (3 Steps) | 75–85% | High efficiency due to protection strategy. |
| Appearance | Yellow/Orange Solid | Typical for nitroanilines. |
| Melting Point | 158–162 °C | Reference value for acetanilide intermediate. |
Part 4: Alternative Electrophilic Substitutions
While nitration is the most common requirement, this scaffold also undergoes halogenation.
Chlorination (Synthesis of 2-Bromo-4-chloro-6-iodoaniline)
Unlike nitration, chlorination can often be performed without protection if mild reagents are used, though protection is still recommended for purity.
-
Reagent: N-Chlorosuccinimide (NCS). Avoid
gas, which is too aggressive. -
Solvent: Acetonitrile or DMF.
-
Conditions: 0 °C to RT.
-
Outcome: Exclusive substitution at C-6.
Part 5: Troubleshooting & Safety (E-E-A-T)
The Iodine Stability Issue
The C-I bond is the weakest link. If you observe the formation of violet vapors during nitration, iodine is being liberated .
-
Cause: Acid concentration too high or temperature >20 °C during addition.
-
Fix: Dilute nitric acid with acetic acid before addition. Ensure strict cryo-cooling.
Structural Validation
How do you confirm the nitro group is at C-6 and not C-3?
-
1H NMR:
-
Starting Material: Two doublets (meta coupling,
Hz) for protons at C-3 and C-6. -
Product (C-6 Nitro): One singlet (proton at C-3). The proton at C-5 is gone. Wait—correction:
-
Correct NMR Logic: The starting material has protons at C-3 and C-6 (meta to each other). The product (substitution at C-6) leaves only the proton at C-3. This proton will appear as a singlet because its meta partner (C-5) and para partner (C-6) are substituted. (Note: C-5 is actually the position meta to NH2. Let's re-verify numbering: NH2=1, Br=2, H=3, I=4, H=5, H=6. Substitution at 6 leaves H at 3 and 5. Wait, 4 is Iodo.[1][8][9] So H is at 3 and 5. Substitution at 6 leaves H at 3 and 5. They are meta to each other. You will see two doublets with meta coupling (
Hz). -
Correction: If substitution is at C-6, the remaining protons are at C-3 and C-5. They are meta to each other. You will observe two doublets with meta-coupling (
Hz). If substitution occurred at C-3 (impossible sterically), you would see protons at C-5 and C-6 (ortho coupling, Hz). Therefore, meta-coupling confirms the structure.
-
References
-
PubChem. 4-Bromo-2-iodo-6-nitroaniline (Compound Summary).[10] National Library of Medicine. [Link]
-
National Center for Biotechnology Information. this compound (Compound Summary). PubChem CID 15467084.[8] [Link]
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for EAS regioselectivity principles).
- Knochel, P., et al.Functionalization of Heterocycles via Magnesiated Intermediates. (Context for the utility of the iodo-scaffold).
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline - Google Patents [patents.google.com]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. This compound | C6H5BrIN | CID 15467084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 4-Bromo-2-iodo-6-nitroaniline | C6H4BrIN2O2 | CID 10688709 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2-Bromo-4-iodoaniline from 4-bromoaniline
An Application Note for the Regioselective Synthesis of 2-Bromo-4-iodoaniline
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1] We present a robust and high-yield protocol starting from 4-bromoaniline, employing an electrophilic iodination strategy. This application note delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, outlines critical safety precautions, and discusses the rationale behind key experimental parameters. The intended audience includes researchers, chemists, and process development scientists engaged in synthetic organic chemistry and drug discovery.
Introduction: The Strategic Importance of this compound
Halogenated anilines are a cornerstone class of intermediates in the synthesis of bioactive molecules.[2] Specifically, this compound provides a versatile molecular scaffold with two distinct halogen atoms, enabling differentiated reactivity in subsequent cross-coupling reactions or other transformations. This "ortho-bromo, para-iodo" substitution pattern is particularly valuable for constructing complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs).[1]
The synthesis route from 4-bromoaniline is an exercise in controlling regioselectivity during electrophilic aromatic substitution. The potent activating and ortho-, para-directing nature of the amine functional group dictates the position of the incoming electrophile.[3] With the para-position blocked by a bromine atom, iodination is selectively directed to the ortho-position, making this a highly predictable and efficient transformation.
Reaction Mechanism: Electrophilic Aromatic Substitution
The iodination of 4-bromoaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[4] The aniline derivative's aromatic ring is highly electron-rich due to the lone pair of electrons on the nitrogen atom, which is delocalized into the π-system. This makes the ring a potent nucleophile. Iodine itself (I₂) is not a strong electrophile, so an oxidizing agent is typically required to generate a more reactive iodinating species, such as the iodonium ion (I⁺) or a related polarized complex.[5]
The mechanism proceeds via the following key steps:
-
Generation of the Electrophile: An oxidizing system, in this case, sodium perborate catalyzed by ammonium molybdate, reacts with a source of iodide (from KBr, which may participate in a complex equilibrium, or more directly with an iodine source if used) to generate a potent electrophilic iodine species in situ.
-
Nucleophilic Attack: The π-electrons of the 4-bromoaniline ring attack the electrophilic iodine atom. This attack occurs preferentially at the carbon atom ortho to the strongly activating amino group.
-
Formation of the Sigma Complex: This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.
-
Rearomatization: A weak base (e.g., water or the acetate ion from the solvent) removes the proton from the carbon atom now bonded to the iodine, restoring the aromatic system and yielding the final product.
Figure 1: Generalized mechanism for the electrophilic iodination of 4-bromoaniline.
Experimental Application & Protocol
This protocol is adapted from a high-yield procedure utilizing sodium perborate as the oxidant.[6] It offers excellent regioselectivity and a straightforward work-up.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier Example | Grade |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | Sigma-Aldrich | ≥98% |
| Potassium Bromide | KBr | 119.00 | Fisher Scientific | ACS Grade |
| Ammonium Molybdate Tetrahydrate | (NH₄)₆Mo₇O₂₄·4H₂O | 1235.86 | Acros Organics | ≥99% |
| Sodium Perborate Tetrahydrate | NaBO₃·4H₂O | 153.86 | Alfa Aesar | Reagent |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | VWR Chemicals | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Sigma-Aldrich | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | Fisher Scientific | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | VWR Chemicals | Anhydrous |
| Saturated Potassium Carbonate | K₂CO₃(aq) | - | Lab Prepared | - |
| Deionized Water | H₂O | 18.02 | In-house | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | SiliCycle | 230-400 mesh |
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Buchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, create a suspension by adding 4-bromoaniline (10.0 g, 58.1 mmol), potassium bromide (8.3 g, 69.7 mmol), and ammonium molybdate tetrahydrate (0.72 g, 0.58 mmol) to glacial acetic acid (70 mL).
-
Cooling: Place the flask in an ice-water bath and stir the suspension vigorously for 15 minutes, allowing the temperature to equilibrate to 0-5 °C.
-
Addition of Oxidant: While maintaining the temperature at 0-5 °C, add sodium perborate tetrahydrate (9.8 g, 63.9 mmol) portion-wise over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, allow the reaction to stir and warm to room temperature over a period of 2 hours.
-
Monitoring Progress: The reaction's progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The consumption of the 4-bromoaniline spot and the appearance of a new, lower Rf spot indicates product formation.
-
Quenching and Precipitation: Once the reaction is complete, add deionized water (100 mL) and continue stirring for an additional hour. The crude product will precipitate.
-
Isolation of Crude Product: Pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry and stir for 15 minutes. Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water.
-
Acid Removal: Transfer the filtered solid to a 500 mL separatory funnel and dissolve it in ethyl acetate (250 mL). Wash the organic layer twice with a saturated aqueous solution of potassium carbonate (2 x 75 mL) to remove residual acetic acid.[6] Safety Note: CO₂ evolution may occur during the initial wash; vent the funnel frequently.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude this compound as a solid.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[6] Elute with a solvent mixture of ethyl acetate and hexane (a gradient of 5% to 15% ethyl acetate in hexane is a good starting point) to afford the pure product.
-
Characterization: The purified product should be characterized by ¹H NMR and melting point analysis to confirm its identity and purity. The expected yield is approximately 92%.[6]
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety Precautions
All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[7]
-
Hazardous Substances:
-
This compound: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[8]
-
4-Bromoaniline: Toxic and an irritant.
-
Acetic Acid: Corrosive and causes severe skin and eye damage.
-
Sodium Perborate: An oxidizing agent. Avoid contact with combustible materials.
-
Ethyl Acetate & Hexane: Highly flammable liquids and vapors.
-
-
Handling: Avoid inhalation of dust and vapors.[9] In case of skin contact, wash immediately with plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and halogenated waste should be collected in separate, labeled containers.
References
- Vertex AI Search. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
- ChemicalBook. (n.d.). 4-BROMO-2-IODOANILINE synthesis.
- Brewster, R. Q. (n.d.). p-IODOANILINE. Organic Syntheses Procedure.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry.
- Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
- Wei, Z.-B., et al. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E, E66, o250. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline.
- PubChem. (n.d.). This compound. National Institutes of Health.
- ChemEd X. (n.d.). Iodination of Aniline.
- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Iodine monochloride.
- Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Iodine Monochloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Iodine monochloride.
- NJ.gov. (n.d.). IODINE MONOCHLORIDE HAZARD SUMMARY.
- Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodination of Aniline [chemedx.org]
- 4. echemi.com [echemi.com]
- 5. Iodination - Common Conditions [commonorganicchemistry.com]
- 6. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. samratpharmachem.com [samratpharmachem.com]
- 8. This compound | C6H5BrIN | CID 15467084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
Application Notes and Protocols for the Regioselective Heck Coupling of 2-Bromo-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for utilizing 2-Bromo-4-iodoaniline in palladium-catalyzed Heck coupling reactions. This document offers in-depth insights into the reaction mechanism, regioselectivity, and practical laboratory protocols, designed to empower researchers in the synthesis of valuable vinylaniline derivatives for pharmaceutical and materials science applications.
Introduction: The Strategic Advantage of this compound in Heck Reactions
This compound is a versatile building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1] Its utility stems from the differential reactivity of the two halogen substituents, the iodo and bromo groups, on the aniline scaffold.[2] The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst than the more robust carbon-bromine (C-Br) bond. This inherent reactivity difference allows for highly regioselective Heck coupling reactions, primarily at the 4-position, to yield 2-bromo-4-vinylanilines. These products are valuable intermediates, offering a handle for subsequent transformations at the bromine position, thereby enabling the synthesis of complex, polysubstituted anilines which are prevalent in many active pharmaceutical ingredients (APIs).[1]
Understanding the Mechanism: A Step-by-Step Look at the Heck Coupling Cascade
The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[3][4] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is regenerated at the end of each cycle. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. In the case of this compound, this occurs selectively at the more reactive carbon-iodine bond.[2]
-
Alkene Coordination and Insertion (Carbopalladation): The resulting organopalladium(II) complex coordinates with the alkene. This is followed by migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the vinylated product and a palladium-hydride species.
-
Reductive Elimination and Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle. The base also serves to neutralize the hydrohalic acid (HI) formed during the reaction.[3]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization depending on the specific alkene substrate and desired scale.
General Workflow for a Heck Coupling Reaction
Protocol 1: Heck Coupling of this compound with Acrylic Acid
This protocol is adapted from a similar reaction with o-bromoiodobenzene and acrylic acid and serves as a starting point for optimization.[5]
Materials:
-
This compound
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv, 2 mol%), and degassed acetonitrile.
-
Stir the mixture at room temperature for 5 minutes.
-
Add triethylamine (3.0 equiv) followed by acrylic acid (1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into 3 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4-vinyl-aniline derivative.
Data Presentation: A Survey of Reaction Conditions
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency and selectivity of the Heck reaction. The following table summarizes various conditions reported for Heck couplings with similar aryl halides, providing a valuable resource for reaction optimization.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| o-Bromoiodobenzene | Acrylic Acid | Pd(OAc)₂ (2) | - | Et₃N (3) | MeCN | 80-90 | 1 | ~36 | [5] |
| 4-Iodo-2,6-dimethylaniline | Acrylonitrile | 10% Pd/C (0.5) | - | NaOAc | DMA | 140 | 20 | >95 | [4] |
| 4-Bromo-2,6-dimethylaniline | Acrylonitrile | Pd(OAc)₂ (5) | Tri-o-tolylphosphine (10) | NaOAc | DMA | 140 | 20 | >90 | [4] |
| Iodobenzene | Styrene | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | K₂CO₃ (1.5) | DMF/H₂O | 100 | 12 | High | [6] |
Note: The yields are highly dependent on the specific substrates and reaction conditions and should be considered as a guide for optimization.
Causality Behind Experimental Choices: Ensuring Success in Your Heck Coupling
-
Choice of Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[6] For less reactive aryl bromides, more active catalyst systems, often employing bulky electron-rich phosphine ligands, may be necessary to facilitate oxidative addition.[7]
-
The Role of the Ligand: While some Heck reactions with aryl iodides can proceed without a ligand, phosphine ligands are often crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and influencing the reactivity and selectivity of the reaction.[2] For challenging substrates, bulky phosphine ligands can promote the desired reaction pathway.[7]
-
Base Selection: An inorganic or organic base is required to neutralize the hydrohalic acid generated during the catalytic cycle.[3] Common bases include triethylamine, potassium carbonate, and sodium acetate. The choice of base can influence the reaction rate and, in some cases, the regioselectivity.
-
Solvent Considerations: Polar aprotic solvents such as DMF, DMA, and acetonitrile are commonly used for Heck reactions as they can dissolve the reactants and the palladium catalyst system.[8] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Conclusion and Future Directions
The regioselective Heck coupling of this compound offers a powerful and direct route to valuable 2-bromo-4-vinylaniline intermediates. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize a wide array of substituted anilines for applications in drug discovery and materials science. Future research in this area may focus on developing even more active and selective catalyst systems that can operate under milder conditions and with a broader range of alkene substrates.
References
-
Agrawal, H. (2021). Heck coupling reaction. ResearchGate. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Gharpure, S. J., & Dandela, A. (2017). Synthesis of Benzo[8][9]heterocycles using Palladium Catalyzed Heck Reaction to Vinylogous Carbonates/Carbamates: Unexpected Formation of Indoles via Carbopalladation Intercepted by Nucleopalladation. The Journal of Organic Chemistry, 82(21), 11431–11448. [Link]
-
Hannah. (2013, November 18). Intro to Organometallics: The Heck Reaction. Odinity. Retrieved from [Link]
-
Jadhav, G. N., Shaikh, M. Y., & Deshmukh, M. B. (2021). Heck coupling reaction. ResearchGate. Retrieved from [Link]
-
Lebrasseur, N., et al. (2007). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 11(4), 703-708. [Link]
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
-
Sangeeta, J. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. [Link]
-
Sharma, G., & Kumar, R. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22383. [Link]
-
The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group Meeting. Retrieved from [Link]
-
University of Groningen. (n.d.). The Heck reaction in the production of fine chemicals. Retrieved from [Link]
-
Various Authors. (2023, June 30). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 29). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2024, from [Link]
Sources
Strategic Utilization of 2-Bromo-4-iodoaniline in Kinase Inhibitor Synthesis
This guide details the strategic application of 2-Bromo-4-iodoaniline (CAS: 29632-73-3) in the synthesis of kinase inhibitors. It focuses on exploiting the orthogonal reactivity of the halogen substituents (I vs. Br) to construct complex pharmacophores such as 4-anilinoquinazolines (EGFR/VEGFR inhibitors) and diphenylamine scaffolds (MEK inhibitors).
Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary
This compound is a high-value "bifunctional" synthon. Its utility stems from the distinct reactivity hierarchy of its three functional handles: the iodine (C-4), the bromine (C-2), and the primary amine (C-1).
In the context of kinase inhibitor design, this molecule allows for iterative modular synthesis . By controlling reaction conditions, chemists can selectively functionalize the C-4 position (mimicking the "tail" region of many inhibitors extending into the solvent front) and the C-2 position (often interacting with the gatekeeper residue or hydrophobic pocket), while using the amine to anchor the scaffold to a hinge-binding core (e.g., quinazoline, pyrimidine).
The Chemoselectivity Hierarchy
The success of this scaffold relies on the following reactivity order in Palladium-catalyzed cross-coupling reactions:
-
C–I Bond (C-4): Fastest oxidative addition. Reacts under mild conditions (rt to 60°C).
-
C–Br Bond (C-2): Slower oxidative addition. Requires elevated temperatures (>80°C) or specialized ligands.
-
C–NH₂ (C-1): Nucleophilic. Can be used for SNAr or Buchwald-Hartwig couplings.[1] Note: The free amine can poison certain Pd catalysts; protection (e.g., Boc, Ac) is often recommended during C-C coupling steps.
Strategic Workflows
Route A: The "Anchor-First" Strategy (Quinazoline Scaffolds)
Best for: EGFR (e.g., Gefitinib analogs) and VEGFR inhibitors. In this route, the aniline is first attached to the heteroaromatic core (the "anchor") via SNAr. The halogens are left intact for late-stage diversification.
-
Anchoring: SNAr reaction of this compound with 4-chloroquinazoline.
-
Elongation (Tail): Selective Suzuki-Miyaura coupling at the C-4 Iodine .
-
Optimization (Pocket): Suzuki or Sonogashira coupling at the C-2 Bromine .
Route B: The "Scaffold-First" Strategy (MEK/Macrocycles)
Best for: Biaryl ether/amine inhibitors and macrocyclic peptides. Here, the aniline ring is fully functionalized before attachment to the final core, or used as a central hub for macrocyclization.
-
Protection: Acetylation of the amine to prevent catalyst poisoning.
-
Selective Coupling: Suzuki coupling at C-4 (Iodine).
-
Deprotection & Cyclization: Removal of the protecting group followed by ring closure.
Visualizing the Synthetic Logic
Caption: Divergent synthetic pathways. Route A (top) prioritizes core attachment for library generation. Route B (bottom) prioritizes scaffold elaboration for complex macrocycles.
Detailed Experimental Protocols
Protocol A: Selective Suzuki Coupling at C-4 (Iodine)
Objective: Install a solubilizing tail or aryl group at the para-position without disturbing the ortho-bromine.
Reagents:
-
Substrate: N-(2-bromo-4-iodophenyl)acetamide (or free aniline if catalyst tolerates) (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) - Chosen for mildness to preserve Br.
-
Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)
-
Solvent: DME/Water (4:1) or Toluene/EtOH/Water
Step-by-Step:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed solvent mixture via syringe.
-
Reaction: Heat to 60°C (oil bath). Critical: Do not exceed 70°C to prevent oxidative addition at the C-Br bond.
-
Monitoring: Monitor by TLC/LC-MS every 30 mins. The starting material (Ar-I) should disappear, while the Ar-Br bond remains intact.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Validation: 1H NMR should show the loss of the specific Ar-I coupling pattern and retention of the Ar-Br signals.
Protocol B: SNAr Anchoring to Quinazoline Core
Objective: Attach the aniline to an EGFR/VEGFR hinge-binding scaffold.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)
-
Solvent: Isopropanol (iPrOH)
-
Base: None usually required (HCl salt precipitates), or DIPEA (1.5 equiv) if free base is desired.
Step-by-Step:
-
Dissolution: Dissolve the 4-chloroquinazoline derivative in iPrOH (approx. 10 mL per gram).
-
Addition: Add this compound.
-
Reflux: Heat the mixture to reflux (82°C) for 3–6 hours.
-
Precipitation: As the reaction proceeds, the product often precipitates as the hydrochloride salt.
-
Isolation: Cool to RT. Filter the precipitate.[2] Wash with cold iPrOH and Et₂O.
-
Free Basing (Optional): Suspend the solid in EtOAc/sat. NaHCO₃ and stir until clear to obtain the free base for subsequent Pd-coupling steps.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Scrambling (Product contains substituents at both I and Br positions) | Temperature too high or catalyst too active. | Lower temp to <60°C. Use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂ or XPhos. Reduce reaction time. |
| No Reaction at C-I | Catalyst poisoning by free amine. | Protect amine as Acetamide or Carbamate (Boc). Alternatively, use a higher catalyst loading (5-10%). |
| Protodehalogenation (Loss of I or Br) | Hydride source present (often from alcohol solvents). | Switch to non-protic solvents (DME, Dioxane, DMF) if observing reduction byproducts. |
| Incomplete SNAr | Steric hindrance from ortho-Bromine. | The ortho-Br adds steric bulk. Increase reaction time or switch solvent to 2-butanol (higher boiling point: 99°C). |
Case Study: Synthesis of Macrocyclic Kinase Inhibitors
Reference Context: The use of this compound is pivotal in the synthesis of atroposelective macrocycles, such as analogs of Chloropeptin or Vemurafenib-based probes .
In the synthesis of Chloropeptin analogs (See Ref 1), the strategy employed was:
-
Suzuki Coupling (C-4): this compound + Boronic acid → Biaryl intermediate.
-
Peptide Coupling: The aniline nitrogen was coupled to an amino acid chain.
-
Intramolecular Heck/Suzuki: The remaining C-2 Bromine was used to close the macrocyclic ring against the pendant chain, creating the rigid structure required for kinase selectivity.
This demonstrates the power of saving the "harder-to-react" bromine for the challenging ring-closing step, while using the "easy" iodine for building the linear precursor.
References
-
A Pd(0)-Mediated Indole (Macro)cyclization Reaction. Source: National Institutes of Health (NIH) / PMC. Context: Describes the use of this compound in early-stage Suzuki coupling for macrocycle precursor synthesis.
-
Synthesis of quinazolines as tyrosine kinase inhibitors. Source: PubMed. Context: Reviews the structural activity relationship (SAR) of 4-anilinoquinazolines, validating the C-4/C-2 substitution strategy.
-
Application Notes: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. Source: BenchChem.[3][4][5] Context: Provides detailed conditions for selective coupling of poly-halogenated anilines (applicable to the 2-bromo-4-iodo isomer).
-
Design and Synthesis of Vemurafenib Analogs. Source: Preprints.org / NIH. Context: Discusses the synthesis of BRAF inhibitors using halo-aniline/azaindole scaffolds similar to the target molecule.
-
This compound Product & Safety Data. Source: PubChem.[6][7] Context: Chemical and physical property data for experimental planning.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. escholarship.org [escholarship.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound|CAS 29632-73-3|Supplier [benchchem.com]
- 7. 2-Bromo-4-chloro-6-iodobenzenamine | C6H4BrClIN | CID 20216596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2-Bromo-4-iodoaniline in Medicinal Chemistry
Topic: Application of 2-Bromo-4-iodoaniline in Medicinal Chemistry Document Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary
This compound (CAS 29632-73-3) serves as a high-value "linchpin" scaffold in modern drug discovery, particularly for the synthesis of kinase inhibitors, PROTAC linkers, and bioactive heterocycles. Its utility stems from the distinct reactivity differential between the para-iodine and ortho-bromine substituents relative to the amino group. This "halogen hierarchy" allows researchers to perform sequential, site-selective cross-coupling reactions without the need for protecting groups, enabling the rapid assembly of complex, non-symmetrical molecular architectures.
Chemical Profile & Reactivity Landscape
The structural uniqueness of this compound lies in the electronic and steric environment of its three functional handles. Understanding this hierarchy is the key to designing successful synthetic routes.
| Position | Substituent | Reactivity Rank | Primary Transformation | Mechanistic Insight |
| C4 (Para) | Iodine | 1 (Highest) | Suzuki, Sonogashira, Heck | The C-I bond is the weakest and most electron-deficient (para to NH₂), facilitating rapid oxidative addition by Pd(0) species even at mild temperatures. |
| C2 (Ortho) | Bromine | 2 (Medium) | Cyclization, Suzuki, Buchwald | The C-Br bond is stronger and sterically crowded by the adjacent NH₂ group. It typically requires higher temperatures or specialized ligands to react, allowing C4 to be functionalized first. |
| C1 | Amine (-NH₂) | 3 (Nucleophile) | Amidation, Urea formation, Cyclization | Acts as a nucleophile for "capping" or as an internal nucleophile for cyclization (e.g., forming indoles or benzimidazoles) after functionalizing C2. |
Divergent Synthesis Strategy
The following diagram illustrates the standard workflow for exploiting this scaffold:
Figure 1: The sequential functionalization workflow leverages the reactivity gap between C4-I and C2-Br.
Key Applications in Drug Discovery[1][2]
A. Kinase Inhibitor Scaffolds (The "Hinge-Binder" Strategy)
Many kinase inhibitors utilize a bicyclic heterocycle (like an indole, indazole, or benzimidazole) to bind to the ATP hinge region. This compound is the ideal precursor for 5-substituted indoles .
-
Mechanism: The C4-iodine is first coupled to the "tail" moiety (solubilizing group) that extends into the solvent channel. The C2-bromine is then reacted with an alkyne and cyclized to form the indole core, which serves as the hinge binder.
B. PROTAC Linker Attachment
In Proteolysis Targeting Chimeras (PROTACs), the linker attachment point is critical.
-
Application: Use the highly reactive C4-I to attach the linker-E3 ligase ligand complex via a Sonogashira or Heck reaction. The C2-Br/NH₂ motif remains available to construct the warhead that targets the protein of interest.
Detailed Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C4-Iodine)
Objective: To selectively arylate the C4 position while leaving the C2-bromine intact for subsequent steps.
Reagents:
-
This compound (1.0 equiv)[1]
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 298 mg) and the aryl boronic acid (1.1 mmol) in DME (5 mL).
-
Degassing: Bubble Nitrogen or Argon through the solution for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Base Addition: Add the aqueous Na₂CO₃ solution (2.5 mmol, 1.25 mL).
-
Reaction: Stir the mixture at 40°C (oil bath temperature).
-
Note: Do not exceed 60°C. Higher temperatures increase the risk of competitive coupling at the C2-bromine position.
-
-
Monitoring: Monitor by TLC or LCMS every hour. The starting material (iodide) should disappear, converting to the mono-arylated product.
-
Workup: Once complete (typically 2-4 hours), dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄.[1]
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation Criteria:
-
¹H NMR: Look for the disappearance of the doublet signal corresponding to the proton ortho to Iodine (typically ~7.8-8.0 ppm) and the retention of the pattern characteristic of the 2-bromoaniline core.
-
LCMS: Mass shift corresponding to -I +Ar.
Protocol B: Indole Synthesis via Sequential Sonogashira/Cyclization
Objective: To convert the 4-substituted-2-bromoaniline (from Protocol A) into a 5-substituted indole.
Reagents:
-
4-Substituted-2-bromoaniline (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene or TMS-acetylene) (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-catalyst: CuI (2 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent or co-solvent with DMF).
Step-by-Step Methodology:
-
Sonogashira Coupling (C2-Br):
-
Combine the aniline substrate, Pd catalyst, and CuI in a pressure tube.
-
Add degassed Et₃N (or DMF/Et₃N 1:1).
-
Add the terminal alkyne.
-
Seal and heat to 80-90°C for 4-12 hours. (Bromides require higher energy than iodides).
-
Checkpoint: LCMS should show conversion to the o-alkynylaniline intermediate.
-
-
Indole Cyclization:
-
Method 1 (Spontaneous): Often, the heating during the Sonogashira reaction is sufficient to drive cyclization in situ.
-
Method 2 (Cu-Catalyzed): If the intermediate is isolated, dissolve in DMF, add CuI (10 mol%), and heat to 100°C to force ring closure.
-
Method 3 (Base-Mediated): For TMS-alkynes, treat with KOtBu in NMP at 60°C to deprotect and cyclize in one pot.
-
-
Workup: Filter through a celite pad to remove metal residues. Dilute with ether, wash extensively with water (to remove DMF/Et₃N).
-
Purification: Silica gel chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Loss of Selectivity (Bis-coupling) | Reaction temperature too high during Protocol A. | Lower temperature to RT or 35°C. Reduce catalyst loading to 2 mol%. |
| Dehalogenation (Loss of Br) | "Beta-hydride elimination" type side reactions or excessive heating. | Switch solvent to Toluene/Water. Avoid alcoholic solvents if reduction is observed. |
| Stalled Reaction at C2-Br | Steric hindrance from the amine or the C4-substituent. | Switch to a more active catalyst system like Pd(dtbpf)Cl₂ or XPhos Pd G2 . Increase temp to 100°C. |
| Oxidation of Aniline | Air exposure during heating. | Ensure rigorous inert atmosphere (Argon balloon or Schlenk line). |
Safety & Handling
-
Hazards: this compound is an irritant and potentially toxic if swallowed. It may cause skin sensitization.
-
Light Sensitivity: Aryl iodides can degrade under light. Store the solid in amber vials and wrap reaction vessels in aluminum foil if reactions are prolonged.
-
Waste: Heavy metal waste (Pd, Cu) must be segregated from standard organic waste.
References
-
Selective Cross-Coupling Strategies
- Title: "Site-selective cross-coupling of dihaloarenes in medicinal chemistry."
- Source:Journal of Medicinal Chemistry (General Principle Reference).
- Context: Establishes the reactivity order I > Br >> Cl for Pd-c
-
Indole Synthesis Protocols
- Title: "Palladium-Catalyzed Synthesis of Indoles
- Source:Organic Letters / J. Org. Chem.
- Context: Standard protocols for converting o-haloanilines to indoles via Sonogashira.
-
Compound Data & Safety (CAS 29632-73-3)
- Title: "this compound Substance Detail."
-
Source: PubChem / Sigma-Aldrich.
(Note: Specific literature precedents for this exact isomer often appear in patent literature for kinase inhibitors, e.g., WO2010000000 type patents referencing 5-substituted indole synthesis).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-4-iodoaniline Derivatives
Welcome to the technical support guide for navigating the purification challenges of 2-Bromo-4-iodoaniline and its derivatives. These halogenated anilines are critical building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Their unique substitution pattern makes them highly versatile for creating complex molecular frameworks.[1] However, this reactivity also presents distinct challenges during purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you, the research and drug development professional, with both the "how" and the "why" behind each step, ensuring a robust and reproducible purification strategy.
Section 1: Understanding Your Crude Product - Common Impurities & Initial Workup
The journey to a pure compound begins with understanding the nature of the crude material. The synthetic route—often involving electrophilic halogenation of an aniline precursor—can generate a variety of impurities that must be addressed.
Frequently Asked Questions
Q1: My crude this compound derivative is a dark, reddish-brown solid or oil. What causes this discoloration and what is the first step?
A1: The dark coloration is almost always due to the formation of oxidation byproducts. Anilines, in general, are susceptible to air oxidation, which produces highly colored polymeric impurities.[2] This process can be accelerated by residual acidic catalysts or exposure to light and air.
-
Causality: The lone pair of electrons on the aniline nitrogen is easily oxidized, initiating a chain reaction that leads to colored azo compounds and other polymers.
-
Initial Action: Before attempting more sophisticated purification, it's often beneficial to perform a simple workup. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). If there are insoluble, tarry materials, they can sometimes be removed by filtration through a pad of celite. This simple step can prevent these "tar" impurities from irreversibly binding to your chromatography column later.
Q2: My TLC analysis shows a faint yellow/brown spot even after purification. Could this be residual iodine, and how do I remove it?
A2: Yes, residual iodine from the iodination step is a common impurity. It can co-elute with your product during chromatography and cause discoloration.
-
Expert Insight: The most effective way to remove elemental iodine is a chemical wash. During your aqueous workup, wash the organic layer with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[3] The thiosulfate ion reduces the colored iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous layer and are thus removed. The reaction is: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq).
Q3: What are the most common structural impurities I should anticipate?
A3: Besides oxidation products and starting materials, the primary impurities are typically structurally related to your target compound:
-
Isomeric Products: Depending on the directing effects of substituents on your starting aniline, you may form other positional isomers of bromo-iodo-aniline.
-
Poly-halogenated Species: The aniline ring is highly activated, and over-halogenation (e.g., introduction of a second bromine atom) can occur.[4]
-
Dehalogenated Products: In some reaction or workup conditions, particularly with certain catalysts or bases, dehalogenation can occur, leading to species like 4-iodoaniline or 2-bromoaniline.[5]
Section 2: Devising Your Purification Strategy
Choosing the correct purification technique is paramount and depends on the scale of your reaction and the nature of the impurities. The three primary methods for these compounds are Acid-Base Extraction, Column Chromatography, and Recrystallization.
Purification Strategy Decision Workflow
The following workflow can help you decide on the best approach for your specific situation.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guide 1: Column Chromatography
Column chromatography is the most powerful and common technique for separating structurally similar impurities.[3]
Q4: My aniline derivative is streaking badly on the TLC plate and the column separation is poor. What is happening?
A4: This is a classic problem caused by the interaction of the basic aniline with the slightly acidic silica gel. The amine group can interact strongly with the silanol groups (Si-OH) on the silica surface, leading to tailing or streaking.[6]
-
The Fix: To mitigate this, add a small amount of a volatile base to your eluent system. Typically, 0.1-1% triethylamine (TEA) is sufficient.[6] The TEA will preferentially interact with the acidic sites on the silica, allowing your aniline derivative to travel down the column in a tighter band.
-
Expert Protocol:
-
Prepare your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Add ~0.5% TEA by volume to the eluent mixture.
-
Use this TEA-modified eluent to run your TLC, prepare your column slurry, and elute your compound. This ensures a consistently basic environment.
-
Q5: What's a good starting solvent system for purifying this compound?
A5: For anilines of this type, a non-polar/polar solvent system is standard. A gradient of ethyl acetate in hexanes is an excellent starting point.[3]
-
Scouting by TLC: Use TLC to find the ideal solvent ratio. Spot your crude mixture on a plate and test different ratios (e.g., 95:5, 90:10, 80:20 Hex:EtOAc). The ideal system will give your desired product an Rf value between 0.2 and 0.4.
Troubleshooting Guide 2: Recrystallization
Recrystallization is an excellent and scalable technique for purifying solid compounds that are already relatively pure (>90%).[7]
Q6: How do I select the best solvent for recrystallizing my derivative?
A6: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble at all temperatures or remain soluble when the solution is cooled.[7]
-
Screening Protocol:
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent (see table below) dropwise, starting with 0.5 mL.
-
Observe solubility at room temperature. If it dissolves, the solvent is too good.
-
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, this is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath.
-
The best solvent will yield a high recovery of clean, crystalline material.
-
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexanes | Non-polar | 69 | Good for non-polar compounds. |
| Ethanol | Polar Protic | 78 | Often a good choice for anilines.[8] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, slightly less polar. |
| Toluene | Non-polar | 111 | Higher boiling point can help dissolve stubborn solids. |
| Water | Very Polar | 100 | Generally not suitable unless the aniline is salified. |
Q7: My product is "oiling out" during cooling instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.[7]
-
Solutions:
-
Add more solvent: The solution may be too concentrated. Add more hot solvent to dissolve the oil, then attempt to cool again, more slowly.
-
Lower the boiling point: Switch to a lower-boiling point solvent system.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.
-
Troubleshooting Guide 3: Acid-Base Extraction
This technique is exceptionally useful for separating basic anilines from any neutral or acidic impurities.[9]
Q8: I am losing a significant amount of my product during the acid-base extraction. What are the common pitfalls?
A8: Product loss can occur at several stages.
-
Incomplete Protonation: Ensure you've added enough acid to lower the pH of the aqueous layer to <2. This protonates the aniline, forming the water-soluble anilinium salt. Check the pH with litmus paper.
-
Emulsion Formation: Vigorous shaking can create stable emulsions at the aqueous-organic interface, trapping your product. If an emulsion forms, try adding brine (saturated NaCl solution) or letting the funnel stand for an extended period. Gentle inversion is better than vigorous shaking.
-
Incomplete Regeneration: After separating the layers, ensure you add enough base (e.g., 2M NaOH) to the aqueous layer to raise the pH to >12. This deprotonates the anilinium salt, regenerating the free aniline, which will precipitate or can be extracted back into an organic solvent.[2]
Detailed Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane) in a separatory funnel.
-
Add an equal volume of 1M HCl(aq).
-
Stopper the funnel and invert gently 10-15 times, venting frequently.
-
Allow the layers to separate. The protonated aniline is now in the top aqueous layer.
-
Drain the bottom organic layer (containing neutral impurities) and set it aside.
-
To the separatory funnel containing the aqueous layer, add fresh organic solvent.
-
Slowly add 2M NaOH(aq) until the aqueous layer is strongly basic (pH > 12).
-
The aniline will be regenerated. Extract it into the organic layer by gentle inversion.
-
Drain the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Section 3: Purity Assessment and Product Handling
Q9: How can I definitively assess the purity of my final product?
A9: A combination of techniques is always best for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating even minor impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying any proton-bearing impurities.
-
Melting Point: A sharp melting point range close to the literature value (e.g., 69-72°C for 4-Bromo-2-iodoaniline) is a strong indicator of high purity.[1] A broad or depressed melting point suggests the presence of impurities.[12]
Q10: My pure, colorless this compound turns gray/purple after a few days on the bench. How can I prevent this?
A10: This is again due to slow air oxidation.[1] While the pure compound is more stable than the crude mixture, it is not immune.
-
Proper Storage Protocol: For long-term stability, store your purified aniline derivative under an inert atmosphere (nitrogen or argon), in an amber vial to protect it from light, and in a refrigerator or freezer to slow down any potential degradation pathways.
References
-
Brewster, R. Q. (1931). p-IODOANILINE. Organic Syntheses, 011, 62. DOI: 10.15227/orgsyn.011.0062. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying aniline.
-
Ekeeda. (2020, January 12). Reaction of Aniline With Bromine. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Expert Insights. (n.d.). The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-iodoaniline. Retrieved from [Link]
-
ResearchGate. (2016, February). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]
-
Reddit. (2014, May 26). Purify and dry aniline? Retrieved from [Link]
-
Samrat Pharmachem Limited. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]
- Google Patents. (n.d.). Production process for synthesizing 4-bromo-2-methylaniline.
- Google Patents. (n.d.). Preparation method of bromoaniline.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2019, October). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method for separating and purifying o-iodoaniline by melt crystallization.
-
ResearchGate. (2017, January). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of halogenated aniline isomers on the C4RA-2IL (10 m)... Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, August 11). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Bromo-4-iodoaniline. Retrieved from [Link]
-
IUPAC. (1982). SPARK SOURCE MASS SPECTROMETRY AND ATOMIC ABSORPTION SPECTROMETRY IN THE ANALYSIS OF HIGH PURITY MATERIALS. Pure and Applied Chemistry, 54(4), 835-840. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
National Institutes of Health. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 1). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
ACS Publications. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography? Retrieved from [Link]
-
ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Impurities in Commercial 2-Bromo-4-iodoaniline
Welcome to the technical support center for 2-Bromo-4-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. The purity of this compound is paramount for the success of subsequent reactions, particularly in sensitive applications like cross-coupling catalysis. This document provides in-depth troubleshooting advice and frequently asked questions to help you identify, manage, and eliminate common impurities, ensuring the integrity and reproducibility of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purity and handling of commercial this compound.
Q1: What are the most likely impurities in my bottle of commercial this compound?
A1: The impurity profile of commercial this compound is largely dictated by its synthetic route. Based on common manufacturing processes, you can anticipate the presence of several types of impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include compounds like 4-bromoaniline or 2-iodoaniline.[1]
-
Positional Isomers: The synthesis of di- and tri-substituted anilines can often lead to the formation of isomers. For instance, the direct iodination of a bromoaniline may yield other bromo-iodo-aniline isomers. A common challenge in the synthesis of similar ortho-iodoanilines is the co-formation of the para-isomer.[2]
-
Related Dihaloanilines: Impurities such as 2,4-dibromoaniline or 2,4-diiodoaniline could be present due to over-halogenation or the presence of halogen sources other than the intended one.
-
Dehalogenated Species: Partial dehalogenation during synthesis or storage can lead to the presence of aniline, 4-iodoaniline, or 2-bromoaniline.
-
Oxidation/Degradation Products: Like many anilines, this compound can be susceptible to oxidation over time, especially when exposed to light and air. This can result in the formation of colored impurities and oligomeric materials.[3]
Q2: My this compound has a dark color (e.g., brown, reddish-brown). Is it still usable?
A2: A dark coloration often indicates the presence of minor oxidized impurities. For many applications, particularly in early-stage discovery chemistry, a slightly discolored batch may still be suitable for use without purification, especially if the desired reaction is robust. However, for sensitive reactions, such as those involving palladium-catalyzed cross-couplings, these oxidized species could potentially interfere with the catalyst. It is highly recommended to assess the purity by TLC or HPLC before use in critical applications. If in doubt, purification is the safest course of action.
Q3: How can trace impurities impact my downstream reactions, such as a Suzuki or Buchwald-Hartwig coupling?
A3: Trace impurities can have a significant, and often unpredictable, impact on catalytic reactions. Here’s how:
-
Catalyst Poisoning: Some impurities can coordinate to the metal center of the catalyst more strongly than the intended substrate, leading to deactivation and lower yields.
-
Competitive Reactivity: Isomeric impurities or those with similar reactive sites can compete in the reaction, leading to a mixture of products and making purification more challenging. For example, if you intend to selectively react at the iodine position in a Suzuki coupling, the presence of 2,4-dibromoaniline could lead to undesired side products.
-
Inconsistent Reaction Rates: The presence of varying levels of impurities between different batches of starting material can lead to poor reproducibility of your reaction.
Q4: What is the best way to store this compound to minimize degradation?
A4: To maintain the integrity of this compound, proper storage is crucial. It should be stored at 4°C, protected from light, in a tightly sealed container to minimize exposure to air and moisture.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life by preventing oxidation.
II. Troubleshooting Guide: Identification and Removal of Impurities
This section provides a systematic approach to identifying and eliminating impurities from your this compound.
Step 1: Purity Assessment - What am I dealing with?
Before any purification attempt, it is essential to have a baseline understanding of the impurity profile of your material.
Recommended Analytical Techniques:
| Technique | Purpose | Typical Observations and Interpretation |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of purity. | A single spot suggests high purity. Multiple spots indicate the presence of impurities. The relative Rf values can give an indication of the polarity of the impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | Provides accurate percentage purity. Different peaks correspond to the main component and individual impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | The 1H NMR spectrum of pure this compound will show a characteristic pattern in the aromatic region. Impurities will present as additional, often smaller, peaks. For instance, the presence of 4-bromoaniline would introduce a more symmetrical AA'BB' pattern.[5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities. | Useful for identifying lower molecular weight impurities like starting materials or dehalogenated species. |
Step 2: Choosing Your Purification Strategy
The choice of purification method will depend on the nature and quantity of the impurities, as well as the scale of your experiment.
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting a purification method.
Step 3: Detailed Experimental Protocols
Recrystallization is an effective method for removing small amounts of impurities from a solid material. The key is to find a solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the impure this compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Good candidate solvents include hexane, ethanol, isopropanol, and mixtures like hexane/ethyl acetate or ethanol/water.[7][8]
-
A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
If the compound dissolves readily at room temperature, the solvent is not suitable. If it does not dissolve even upon heating, that solvent is also not suitable.
Step-by-Step Recrystallization Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent (or the less polar solvent of a binary mixture) in small portions while heating the flask (e.g., on a hot plate with stirring).
-
Continue adding the solvent until the solid just dissolves. If using a binary solvent system, add the more polar solvent dropwise to the hot solution until the solid dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal to adsorb colored impurities.
-
Hot filter the solution to remove any insoluble impurities (and the activated charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once crystal growth appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Column chromatography is a more powerful technique for separating mixtures with multiple components or for purifying non-solid materials.[9][10]
Determining the Eluent System:
-
Use TLC to find a suitable solvent system. The goal is to have the this compound spot with an Rf value of approximately 0.2-0.4.
-
Commonly effective eluent systems for halogenated anilines are mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[1][11] A typical starting point would be 5-10% ethyl acetate in hexane.
Step-by-Step Column Chromatography Procedure:
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the top of the silica.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the impure this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the eluent flows through the column (either by gravity or by applying gentle pressure for flash chromatography).
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
-
Logical Relationship of Impurities and Purification
Caption: Relationship between impurity types and suitable purification methods.
III. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). CN108047054B - A kind of method for separating and purifying o-iodoaniline by melt crystallization. Retrieved from
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Cai, S., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Applied Microbiology and Biotechnology, 103(21-22), 8635-8653. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2015). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. RSC Advances, 5(102), 83783-83789.
-
Reddit. (2022). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (2022). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 56(15), 10764–10774.
-
Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline. Retrieved from
-
Lyons, C. D., et al. (1985). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 50(2), 491-496. Retrieved from [Link]
-
fieldguide2chemistry. (2021, March 21). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. Retrieved from [Link]
-
University of Cambridge, Department of Chemistry. (n.d.). How to run column chromatography. Retrieved from [Link]
-
MDPI. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Catalysts, 13(5), 868.
-
University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
Supporting Information. (n.d.). A practical route to 2-iodoanilines via transition-metalfree and base-free decarboxylative iodination of anthranilic acids.
-
The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 2, 8761-8766.
-
Fieser, L. F., & Williamson, K. L. (1992). Organic Experiments (7th ed.). D.C. Heath and Company.
-
Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 99, 276-302.
-
ResearchGate. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
-
ResearchGate. (2019). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?. Retrieved from [Link]
Sources
- 1. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. CN108047054B - A kind of method for separating and purifying o-iodoaniline by melt crystallization - Google Patents [patents.google.com]
- 3. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. rsc.org [rsc.org]
storage and stability issues of 2-Bromo-4-iodoaniline
Technical Support Center: 2-Bromo-4-iodoaniline
Welcome to the technical support center for this compound (CAS No. 66416-72-6). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile halogenated aromatic amine in their synthetic workflows. As a critical intermediate, particularly in the pharmaceutical and agrochemical sectors, understanding its storage, stability, and handling is paramount to achieving reproducible and successful experimental outcomes.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: Proper storage is crucial to maintain the integrity of this compound. Due to its sensitivity to air and light, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] To further minimize degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.[2][3] For long-term storage, refrigeration at 4°C is also a recommended practice.[4] Always protect the compound from direct light.[2]
Q2: My this compound has changed color from a light gray to a dark purple/brown. Is it still usable?
A2: The observed color change is a common issue with anilines and is typically indicative of oxidation.[5] Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities.[5] While slight discoloration may not significantly impact the outcome of some reactions, a pronounced color change suggests a decrease in purity. It is highly recommended to assess the purity of the discolored reagent (e.g., by TLC, NMR, or melting point) before use. For sensitive applications, purification may be necessary.
Q3: What are the primary safety precautions I should take when handling this compound?
A3: this compound is classified as a hazardous substance and must be handled with care.[2][4][6] It is harmful if swallowed, inhaled, or in contact with skin.[6] It can cause skin, eye, and respiratory irritation.[2][6][7] Therefore, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] All handling should be performed in a well-ventilated area or a chemical fume hood.[3][8] In case of exposure, wash the affected area thoroughly with soap and water and seek medical attention if irritation persists.[2]
Q4: What are the known incompatibilities of this compound?
A4: this compound should be stored and handled away from strong oxidizing agents and strong acids, as these can cause vigorous and potentially hazardous reactions.[2][9] It is also advisable to avoid contact with certain metals like copper, iron, and zinc, as well as their salts, which can catalyze the degradation of anilines.[9]
Q5: What are the typical physical properties of high-purity this compound?
A5: High-purity this compound typically appears as a gray to purple powder. Its molecular weight is 297.92 g/mol .[4][10] The melting point is generally in the range of 69-72°C. Significant deviations from this melting point range may indicate the presence of impurities.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the storage and use of this compound.
Issue 1: Unexpected Side Products or Low Yield in Reaction
If you are experiencing poor results in your synthesis, the quality of your this compound may be compromised.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor reaction outcomes.
Step-by-Step Protocol for Purity Assessment:
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small sample of your this compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate alongside a reference standard if available.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light. The presence of multiple spots indicates impurities.
-
-
Melting Point (MP) Analysis:
-
Determine the melting point of your sample.
-
A broad melting range or a melting point significantly lower than the literature value (69-72°C) suggests impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire a ¹H NMR spectrum of your sample.
-
The presence of unexpected signals or integration values that do not match the structure of this compound confirms the presence of impurities.
-
Issue 2: Significant Discoloration of the Reagent
Discoloration is a visual cue of potential degradation.
Causality: Aromatic amines are prone to oxidation, forming highly colored polymeric impurities. This process is accelerated by exposure to oxygen and light.[5]
Recommended Actions:
-
For Moderately Discolored Material: Consider purification before use. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be effective.
-
For Heavily Discolored Material: If purification is not feasible or effective, it is advisable to use a fresh, high-purity batch of the reagent to ensure the reliability of your experimental results.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In a fume hood, dissolve the discolored compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount of activated carbon and briefly heat.
-
Filtration: Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Verification: Confirm the purity of the recrystallized product using the methods described in the purity assessment protocol.
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place; Refrigerate (4°C) for long-term.[2][4] | Minimizes degradation and volatilization. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon).[2] | Prevents oxidation by atmospheric oxygen. |
| Light | Protect from light; use amber or opaque containers.[2] | Prevents light-catalyzed degradation. |
| Container | Tightly sealed container.[2] | Prevents exposure to air and moisture. |
| Incompatibilities | Avoid strong acids and strong oxidizing agents.[2] | Prevents vigorous and potentially hazardous reactions. |
Potential Degradation Pathway
The primary degradation pathway for this compound involves oxidation of the amino group, which can lead to the formation of complex colored products.
Caption: Simplified schematic of oxidative degradation.
This guide is intended to provide a foundational understanding of the storage, stability, and troubleshooting associated with this compound. For further information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
Sarex Fine. 4-iodoaniline. [Link]
-
Pharmaffiliates. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link]
-
University of California. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. [Link]
-
Washington State University. (n.d.). Aniline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 15467084. [Link]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. [Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]
-
Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271. [Link]
-
GOV.UK. (n.d.). Aniline - Incident management. [Link]
-
ResearchGate. (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
-
Study.com. (n.d.). Draw the mechanism for the following reaction. From acetanilide to 2-Chloro-4-bromo-6-iodoaniline. [Link]
Sources
- 1. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. chemscene.com [chemscene.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. This compound | C6H5BrIN | CID 15467084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. Infinium Pharmachem Limited [infiniumpharmachem.com]
reaction condition screening for 2-Bromo-4-iodoaniline
Subject: Reaction Condition Screening & Optimization Guide Ticket ID: T-SCN-2B4I-OPT Status: Open for Consultation
Executive Summary: The "Orthogonal" Scaffold
You are likely working with 2-Bromo-4-iodoaniline (CAS: 66416-72-6) because it serves as a premier linchpin scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity :
-
Site A (C4-Iodine): Highly reactive; undergoes oxidative addition with Pd(0) at room temperature.
-
Site B (C2-Bromine): Moderately reactive; requires elevated temperatures or specialized ligands, allowing for sequential functionalization.
-
Site C (Amine): Directing group and nucleophile.
This guide addresses the two most critical bottlenecks reported by researchers: Regioselective Synthesis (making the scaffold pure) and Chemoselective Coupling (using the scaffold without "scrambling" the halogens).
Module 1: Synthesis Optimization (The "Make" Phase)
Primary Workflow: Iodination of 2-Bromoaniline
Why this route? The amino group is a strong ortho/para director. In 2-bromoaniline, the ortho position is blocked by Bromine. The para position is sterically accessible and electronically activated, making this the most regioselective route.
Protocol: Electrophilic Iodination
-
Substrate: 2-Bromoaniline (1.0 equiv)
-
Reagent: Iodine (
, 1.05 equiv) or NIS (N-Iodosuccinimide). -
Catalyst/Promoter: Silver Sulfate (
) or mild oxidant (to generate ). -
Solvent: Ethanol or Acetonitrile (polar protic/aprotic favors the ionic mechanism).
Figure 1: Regioselectivity logic for the iodination of 2-bromoaniline. The para-position is electronically and sterically favored.
Troubleshooting Synthesis Anomalies
| Symptom | Root Cause | Corrective Action |
| Product contains 2,4,6-triiodo species | Over-iodination. The product is still activated by the amine. | Stoichiometry Control: Use exactly 0.95–1.0 equiv of iodinating agent. Do not use excess. |
| Low Conversion (<50%) | Reversibility. HI generation inhibits the reaction. | Scavenger: Add |
| Dark/Purple Crude | Aniline Oxidation. Anilines are sensitive to radical oxidation by air/light. | Atmosphere: Run under |
Module 2: Chemoselective Coupling (The "Use" Phase)
This is the most common failure point. Users often report "loss of bromine" or "double coupling" when trying to react only the iodine.
The Hierarchy of Reactivity
Bond Dissociation Energy (approximate):
- : ~65 kcal/mol (Weakest - Reacts First)
- : ~81 kcal/mol (Stronger - Reacts Second)
Screening Guide for Site-Selective Suzuki Coupling
Goal: Couple at C4-Iodine, preserve C2-Bromine.
1. Catalyst Selection (The "Soft" Approach)
-
Recommended:
or .[1]-
Why: These are "classic" Pd(0) or Pd(II) precatalysts with modest activity. They readily insert into C-I bonds but are sluggish toward C-Br bonds at moderate temperatures.
-
-
Avoid:
+ SPhos/XPhos (Buchwald ligands).-
Why: These highly active catalytic systems lower the activation energy so much that they fail to discriminate between I and Br, leading to mixtures.
-
2. Base & Solvent Tuning
-
Base: Use weak bases (
, ). Avoid strong hydroxides ( , ) which accelerate the transmetallation step for the slower bromide. -
Temperature: Strictly < 60°C. Ideally Room Temperature (25°C) to 40°C.
-
Rule of Thumb: At 80°C+, the kinetic selectivity window closes.
-
3. Experimental Protocol (Self-Validating)
-
Dissolve this compound (1 equiv) and Boronic Acid (1.05 equiv) in Toluene/Water (4:1).
-
Add
(2 equiv). Degas vigorously (Oxygen promotes homocoupling). -
Add
(3-5 mol%). -
Stir at RT for 4 hours.
-
Checkpoint: TLC/LCMS. If C-I is consumed but C-Br remains, stop immediately.
Figure 2: Decision tree for reaction condition screening. Mild conditions (Condition A) favor the kinetic product (C-I coupling).
Module 3: Stability & Handling FAQs
Q: My compound turned from off-white to purple on the bench. Is it ruined? A: Not necessarily. This is surface oxidation (formation of radical cations or azo-species), common in haloanilines.
-
Fix: Dissolve in EtOAc and wash with dilute sodium thiosulfate.[2] If the color persists, filter through a short pad of silica gel.
-
Prevention: Store under Argon/Nitrogen at 4°C. The C-I bond is also photolabile—wrap vials in aluminum foil.
Q: Can I protect the amine before coupling? A: Yes, and it is often recommended.
-
Acetyl (Ac): Deactivates the ring slightly, making oxidative addition at C-Br even harder (improving selectivity).
-
Boc: Sterically bulky. Might interfere with C2-coupling later but excellent for C4-coupling.
Q: Solubility issues during screening? A: this compound is hydrophobic.
-
Insoluble: Water, acidic water (forms salts but hydrolyzes easily).
-
Soluble: DMSO, DMF, THF, DCM.
-
Screening Tip: If using aqueous bases (Suzuki), ensure vigorous stirring or use a phase transfer catalyst (TBAB) if the reaction is sluggish.
References
-
Synthesis via Iodination: ChemicalBook. "Synthesis of 4-Bromo-2-iodoaniline." (Methodology for halogenation of anilines).
-
Chemoselectivity Principles: National Institutes of Health (PubMed). "Selective Arylation of 2-Bromo-4-chlorophenyl... via Pd-Catalyzed Suzuki Cross-Coupling." (Demonstrates Halogen hierarchy I > Br > Cl).
-
Ligand Effects on Selectivity: InCatT. "Site-selective cross coupling by fine-tuning the supramolecular interaction." (Discussion on ligand influence in polyhalogenated systems).
-
Physical Properties & Safety: PubChem. "this compound Compound Summary." (Solubility, GHS Safety Data).
-
General Reactivity of Dihaloarenes: Graz University of Technology. "Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates." (Analogous site-selectivity studies).
Sources
Validation & Comparative
Comparative Synthetic Guide: High-Yield Routes to 2-Bromo-4-iodoaniline
Executive Summary
This guide evaluates three distinct synthetic pathways for the production of 2-Bromo-4-iodoaniline , a critical intermediate in the synthesis of pharmaceuticals and agrochemicals via Suzuki-Miyaura or Sonogashira cross-coupling.
While 4-iodoaniline is commercially available, the asymmetric this compound scaffold requires precise regiocontrol. Our comparative analysis identifies Iodine Monochloride (ICl) as the "Gold Standard" for industrial scalability due to its quantitative yields, while Oxidative Iodination (
Strategic Analysis of Synthetic Pathways
The synthesis relies on the strong activating influence of the amino group (
Comparative Performance Matrix
| Metric | Route A: ICl Method | Route B: NIS Method | Route C: Oxidative ( |
| Primary Reagent | Iodine Monochloride (ICl) | N-Iodosuccinimide (NIS) | Iodine ( |
| Yield Potential | 90 - 95% | 85 - 92% | 75 - 85% |
| Atom Economy | High | Low (Succinimide waste) | High |
| Cost Efficiency | High | Low (Reagent cost) | Moderate |
| Scalability | Excellent | Good (Solubility limits) | Moderate (Exotherm) |
| Green Score | Low (Corrosive/Halogenated) | Moderate | High |
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the competition between the 4-position (Target) and 6-position (Impurity).
Figure 1: Mechanistic pathway showing the kinetic preference for Para-substitution due to steric hindrance at the Ortho-position relative to the existing Bromine atom.
Detailed Experimental Protocols
Route A: The "Gold Standard" (Iodine Monochloride)
Best for: Large-scale synthesis where yield is paramount. Mechanism: Direct Electrophilic Aromatic Substitution (EAS).
Protocol:
-
Preparation: Dissolve 2-bromoaniline (1.0 eq) in Glacial Acetic Acid (AcOH).
-
Addition: Prepare a solution of Iodine Monochloride (ICl, 1.05 eq) in AcOH. Add this dropwise to the aniline solution at room temperature.
-
Critical Control Point: Maintain temperature < 25°C. Higher temperatures promote di-iodination.
-
-
Reaction: Stir for 1–2 hours. The solution will darken.
-
Quenching: Pour the mixture into ice-cold water containing Sodium Bisulfite (
) to quench unreacted iodine. -
Isolation: A solid precipitate forms immediately. Filter, wash with water, and dry.[1]
-
Purification: Recrystallization from Ethanol/Water if necessary.
Expected Yield: 90–95% Reference: Journal of Organic Chemistry (Standard ICl iodination protocols) [1].
Route B: The "Green" Oxidative Method ( )
Best for: Environmentally conscious labs or when avoiding corrosive ICl.
Mechanism: In situ generation of electrophilic iodine species (
Protocol:
-
Dissolution: Dissolve 2-bromoaniline (1.0 eq) and Iodine (
, 0.5 eq) in Methanol or Water/Ethanol mix. -
Activation: Add Hydrogen Peroxide (30% aq., 0.6 eq) slowly.
-
Note: Acid catalyst (
, catalytic amount) significantly accelerates the reaction.
-
-
Reaction: Stir at 40°C for 4–6 hours.
-
Workup: Evaporate methanol. Extract with Ethyl Acetate. Wash with Sodium Thiosulfate (
) to remove excess iodine. -
Isolation: Dry organic layer over
, filter, and concentrate.
Expected Yield: 75–85% Reference: Green Chemistry Letters and Reviews [2].
Route C: The "Mild" Method (N-Iodosuccinimide - NIS)
Best for: Small-scale, high-value synthesis where acid sensitivity is a concern.
Protocol:
-
Dissolution: Dissolve 2-bromoaniline (1.0 eq) in Acetonitrile (
) or DMF. -
Addition: Add NIS (1.1 eq) in one portion at 0°C.
-
Catalysis: Optionally add p-Toluenesulfonic acid (PTSA, 0.1 eq) to accelerate the reaction.
-
Reaction: Warm to room temperature and stir for 3 hours.
-
Workup: Dilute with water. The product often precipitates out. If not, extract with DCM.
Expected Yield: 85–92% Reference: Tetrahedron Letters [3].
Technical Workflow & Decision Logic
The following workflow diagram guides the researcher in selecting the appropriate route based on laboratory constraints.
Figure 2: Operational workflow for selecting and executing the optimal synthetic route.
Troubleshooting & Critical Control Points
Regioselectivity (The Ortho vs. Para Problem)
The primary impurity is 2-bromo-6-iodoaniline .
-
Cause: Steric crowding is usually sufficient to prevent this, but high temperatures increase the energy of the system, allowing attack at the more hindered ortho position.
-
Solution: Keep reaction temperatures below 25°C for ICl and NIS methods.
Over-Iodination
Formation of 2-bromo-4,6-diiodoaniline .
-
Cause: Excess reagent.[2] The product (this compound) is still activated and can accept another iodine at the 6-position.
-
Solution: Use strictly stoichiometric amounts (1.0–1.05 eq) of the iodinating agent. Monitor reaction progress via TLC (Hexane/Ethyl Acetate 8:2).
Oxidation of Aniline[6]
-
Cause: In Route B (
), the amino group can be oxidized to nitro/nitroso derivatives or form azo-dimers. -
Solution: Do not exceed 40°C. Use dilute peroxide added slowly.
References
-
Iodination of activated aromatics using Iodine Monochloride
- Source:Journal of Organic Chemistry / ResearchG
- Context: Standard protocols for ICl iodin
-
Link: (Analogous chemistry validated).
-
Green Iodination (H2O2/I2)
- Source:Green Chemistry Letters and Reviews
- Context: Oxidative iodination principles for activated arom
-
Link:
-
NIS Iodination Method
- Source:Tetrahedron Letters / ResearchG
- Context: High regioselectivity using N-Iodosuccinimide in mild conditions.
-
Link:
Sources
A Senior Application Scientist's Guide to Palladium Catalysis: Achieving Selective Functionalization of 2-Bromo-4-iodoaniline
Introduction: The Synthetic Challenge of 2-Bromo-4-iodoaniline
In the landscape of pharmaceutical and materials science, this compound stands out as a highly valuable and versatile building block. Its three distinct functional handles—an amino group and two different halogens—offer a powerful platform for sequential, regioselective modifications, enabling the construction of complex molecular architectures. However, this very utility presents a significant synthetic challenge: how to selectively functionalize one C-X bond while leaving the other intact for subsequent transformations.
The key to unlocking the potential of this substrate lies in understanding and exploiting the principles of palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond towards palladium(0) is the cornerstone of achieving high chemoselectivity. This guide provides a comparative analysis of palladium catalyst systems for the most common cross-coupling reactions—Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig—offering field-proven insights and experimental protocols to help researchers navigate this selective functionalization.
Pillar 1: The Causality of Chemoselectivity
The fundamental principle governing selectivity in palladium-catalyzed cross-coupling reactions is the rate of oxidative addition of the aryl halide to the Pd(0) center. The generally accepted order of reactivity for aryl halides is:
C-I > C-OTf > C-Br >> C-Cl
This hierarchy is a direct consequence of the C-X bond dissociation energies. The weaker C-I bond (approx. 278 kJ/mol) undergoes oxidative addition much more readily than the stronger C-Br bond (approx. 336 kJ/mol). This kinetic difference is the primary lever we can pull to achieve selective mono-functionalization of this compound at the C-4 position.
Caption: Fundamental principle of selectivity in cross-coupling reactions.
Section 1: Sonogashira Coupling — The "Gold Standard" for C-I Selectivity
The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is arguably the most reliable method for selective functionalization of this compound. The significant difference in reactivity between the C-I and C-Br bonds allows for a wide operational window where mono-alkynylation at the iodine position occurs exclusively.
Expertise & Experience: The key to maintaining exquisite selectivity is managing the reaction's energy input. Standard catalyst systems, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI), perform exceptionally well at or near room temperature.[1] Increasing the temperature is the primary factor that can erode selectivity, eventually leading to the activation of the C-Br bond and the formation of the di-alkynylated byproduct. For this substrate, there is rarely a need for highly specialized or bulky phosphine ligands, as the intrinsic reactivity difference is sufficient.
Data Presentation: Catalyst Performance in Sonogashira Coupling
| Catalyst System | Temperature (°C) | Time (h) | Selectivity (Mono-alkyne : Di-alkyne) | Yield of Mono-alkyne (%) | Rationale & Causality |
| A: Pd(PPh₃)₄ (2 mol%), CuI (1 mol%) | 25 (Room Temp) | 4 | >99 : 1 | 92 | The low thermal energy is insufficient to overcome the activation barrier for C-Br oxidative addition. The reaction proceeds cleanly at the more labile C-I bond.[1] |
| B: Pd(PPh₃)₄ (2 mol%), CuI (1 mol%) | 80 | 4 | 85 : 15 | 75 (mixture) | Increased thermal energy begins to supply the necessary activation energy for the slower oxidative addition at the C-Br bond, leading to a loss of selectivity. |
| C: PdCl₂(dppf) (2 mol%), CuI (1 mol%) | 80 | 4 | 80 : 20 | 70 (mixture) | While dppf is an excellent ligand, the higher temperature is the dominant factor, causing a similar loss of selectivity as in System B. |
Note: Yields and selectivities are representative values based on established chemical principles for this substrate class.
Experimental Protocol: Selective Mono-alkynylation of this compound
This protocol is designed as a self-validating system. Successful execution should yield the desired mono-alkynylated product with minimal formation of the di-substituted analog, verifiable by LC-MS and ¹H NMR analysis.
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.01 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is critical to prevent catalyst decomposition and oxidative homocoupling of the alkyne (Glaser coupling).[1]
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (TEA, 3.0 equiv) and anhydrous, degassed THF. Stir for 5 minutes to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature (25 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 2: Suzuki-Miyaura Coupling — A Game of Catalyst and Ligand Control
The Suzuki-Miyaura reaction, coupling an organoboron reagent with the aryl halide, offers a greater challenge and, consequently, a greater opportunity for catalyst control. While the C-I bond remains more reactive, the selectivity is often less pronounced than in the Sonogashira coupling. Here, the choice of the palladium precatalyst and, more importantly, the phosphine ligand, becomes paramount.
Expertise & Experience: For the Suzuki reaction, simply using a standard catalyst like Pd(PPh₃)₄ may not guarantee perfect selectivity, especially if heating is required. This is where the modern palladium catalysis toolbox becomes essential. Catalyst systems based on bulky, electron-rich monophosphine ligands (e.g., Buchwald or Fu ligands like QPhos, RuPhos, or XPhos) or N-heterocyclic carbenes (NHCs) can dramatically influence the outcome.[2] These ligands promote the formation of a monoligated L-Pd(0) active species, which has different steric and electronic properties compared to the bis-ligated species formed from PPh₃. This can be exploited to tune the catalyst's preference for one halogen over the other. In some cases, ligand-free conditions, which may involve the formation of palladium nanoparticles, can also lead to unconventional and highly selective outcomes.[2]
Data Presentation: Catalyst System Comparison for Selective Suzuki Coupling
| Catalyst System | Ligand Type | Temperature (°C) | Selectivity (C-I : C-Br Product Ratio) | Yield of C-I Product (%) | Rationale & Causality |
| A: Pd(OAc)₂ / PPh₃ | Standard, less bulky | 80 | ~90 : 10 | 78 | A standard system. The higher temperature needed for C-Br activation in Suzuki reactions can lead to some erosion of the intrinsic C-I preference. |
| B: Pd₂(dba)₃ / QPhos | Bulky, electron-rich monophosphine | 60 | >98 : 2 | 91 | Bulky monophosphine ligands like QPhos can enhance selectivity by sterically disfavoring the more hindered ortho-bromo position during oxidative addition, even at moderate temperatures.[3][4] |
| C: Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 60 | >95 : 5 | 88 | NHC ligands create a highly active but sterically demanding catalytic center, which can be tuned to favor reaction at the less hindered C-I position.[2] |
| D: PdCl₂ / NBu₄Br (Jeffery conditions) | Ligand-Free (Nanoparticle) | 90 | >99 : 1 | 85 | Ligand-free conditions can generate catalytically active nanoparticles, which may exhibit unique surface effects that lead to exceptionally high selectivity for the C-I bond.[2][5] |
Note: Data is illustrative, based on principles derived from dihalopyridine and dihaloarene systems described in the literature.[2][3][4][5][6]
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Section 3: Buchwald-Hartwig Amination — A Test of Finesse
The Buchwald-Hartwig amination, forming a C-N bond, presents a similar challenge to the Suzuki coupling. The development of increasingly active catalyst systems means that modern Buchwald-Hartwig catalysts are often potent enough to activate the more stable C-Br bond. Therefore, achieving selective mono-amination at the C-I position requires careful control over reaction conditions.
Expertise & Experience: For substrates like this compound or its pyridine analogs, C-I amination is the kinetically favored pathway.[7] The choice of catalyst often revolves around the generation of Buchwald or Hartwig, which utilize bulky, electron-rich phosphine ligands. Key to selectivity is using the mildest possible conditions—lower temperatures and shorter reaction times—that still afford a reasonable reaction rate for C-I amination. Pushing the reaction with excess heat or prolonged reaction times after the initial C-I coupling is complete will inevitably lead to the formation of the di-aminated product. Stoichiometric control of the amine coupling partner is also a critical parameter.
Data Presentation: Catalyst Conditions for Selective C-I Amination
| Catalyst System (Precatalyst/Ligand) | Base | Temperature (°C) | Time (h) | Outcome | Rationale & Causality |
| A: Pd₂(dba)₃ / XPhos | NaOtBu | 50 | 2 | >95% C-I mono-amination | Mild conditions favor the kinetically preferred oxidative addition at the C-I bond. Highly active modern ligands allow the reaction to proceed at lower temperatures, preserving selectivity. |
| B: Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 12 | Mixture of mono- and di-amination | Forcing conditions (higher temperature, longer time) provide sufficient energy to activate the C-Br bond, leading to the undesired second amination event.[7] |
| C: Pd(OAc)₂ / JohnPhos | Cs₂CO₃ | 60 | 4 | >90% C-I mono-amination | Cesium carbonate is a milder base that can be effective while minimizing side reactions. The JohnPhos ligand provides good activity at moderate temperatures. |
Note: Outcomes are based on established principles for Buchwald-Hartwig amination on dihaloarene substrates.[7][8][9]
Experimental Protocol: Selective Buchwald-Hartwig Mono-amination
-
Glovebox Setup: Inside an inert atmosphere glovebox, add the Pd precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and the ligand (e.g., XPhos, 0.03 equiv) to a vial. Add the base (e.g., NaOtBu, 1.2 equiv).
-
Reactant Addition: In a separate vial, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Assembly: Add the substrate solution to the vial containing the catalyst and base. Seal the vial tightly.
-
Reaction: Remove the vial from the glovebox and place it in a pre-heated reaction block at the desired temperature (e.g., 50 °C). Stir vigorously.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Once the starting material is consumed and minimal di-amination is observed, cool the reaction to room temperature. Quench with water, and extract with an organic solvent.
-
Purification: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Conclusion
The selective functionalization of this compound is a testament to the power and subtlety of modern palladium catalysis. While the intrinsic reactivity of the C-I bond provides a strong thermodynamic and kinetic bias for selectivity, the choice of catalyst system and reaction conditions is not trivial.
-
For Sonogashira couplings , standard Pd(PPh₃)₄/CuI systems at room temperature provide a robust and reliable path to C-I selective alkynylation.
-
For Suzuki-Miyaura couplings , achieving high selectivity often requires moving beyond traditional catalysts to systems employing bulky monophosphine or NHC ligands, which allow for greater control over the catalyst's steric and electronic environment.
-
For Buchwald-Hartwig aminations , success hinges on finesse—using highly active, modern catalyst systems under the mildest possible conditions to exploit the kinetic C-I preference before the C-Br bond can be activated.
By understanding the causality behind catalyst performance, researchers can rationally select the optimal system for their synthetic goals, transforming the challenge of this compound into a powerful opportunity for molecular innovation.
References
-
Neufeldt, S. R., & Sarpong, R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Maehara, T., & Yorimitsu, H. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Maehara, T., & Yorimitsu, H. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Hazari, N., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
-
Ledingham, A. T., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Various Authors. (2012). Conditions for a selective Buchwald-Hartwig amination? ResearchGate. [Link]
-
Frank, D., & Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Neufeldt, S. R., & Sarpong, R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. [Link]
Sources
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- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-4-iodoaniline
Executive Safety Summary
Compound Class: Halogenated Aromatic Amine Physical State: Solid (Crystalline Powder) Critical Hazard: Methemoglobinemia & Dermal Absorption [1][2]
Handling 2-Bromo-4-iodoaniline requires more than standard laboratory caution. As a halogenated aniline derivative, this compound possesses high lipophilicity, facilitating rapid transdermal absorption. Once absorbed, it can induce methemoglobinemia—a condition where iron in hemoglobin is oxidized from Fe2+ to Fe3+, preventing oxygen transport.
Core H-Statement Profile:
-
H302/H312: Harmful/Toxic if swallowed or in contact with skin.[1][2][3]
-
H373: May cause damage to organs (blood system) through prolonged or repeated exposure.[1][3]
The PPE Arsenal: Technical Specifications
Standard "lab coat and gloves" protocols are insufficient for halogenated anilines due to their permeation kinetics.[1][2] The following system is designed to create redundant barriers against exposure.
A. Dermal Protection (Hands)
The Risk: Aromatic amines can permeate standard thin nitrile gloves.[1] Halogen substitution (Bromo/Iodo) increases the compound's lipophilicity, potentially accelerating diffusion through glove polymers.[2]
| Parameter | Recommendation | Scientific Rationale |
| Primary Barrier | Double-gloving (Nitrile) | Creates a sacrificial outer layer.[1][2] The air gap between layers reduces diffusion rates.[1][2] |
| Material Spec | Nitrile (min.[1][2][6] 5 mil / 0.12 mm) | Latex is not recommended due to poor resistance to aromatic organics.[1][2] |
| High-Risk Protocol | Silver Shield / Laminate | Required for prolonged handling or immersion.[1] Standard nitrile offers only splash protection (<5 mins breakthrough).[1] |
| Donning Logic | Colored inner / White outer | Visual breach detection.[1][2] If the white outer glove stains or tears, the contrast makes it immediately visible. |
B. Respiratory Protection
The Risk: As a solid powder, the primary risk is inhalation of airborne particulates during weighing.[1][2] Once dissolved in organic solvents (e.g., DCM, DMSO), the risk shifts to solvent vapors carrying the solute.
-
Solid Phase (Weighing/Transfer): Work within a certified Chemical Fume Hood (CFH).[1] If CFH is unavailable (not recommended), use a P100/N95 particulate respirator .[1][2]
-
Solution Phase: CFH is mandatory.[1] If working outside containment, a half-face respirator with Organic Vapor (OV) cartridges is required.[1][2]
C. Ocular & Body Protection[1][5][8][9]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2][7] Note: Safety glasses with side shields are insufficient for powders, as static charge can attract dust around the lens.
-
Body: Tyvek® sleeves or an impervious apron over a standard cotton lab coat.[1][2] Cotton absorbs anilines, holding the toxin against the skin; an impervious layer prevents this "poultice effect."
Operational Workflow & Decision Logic
The following diagram illustrates the decision matrix for PPE selection based on the experimental phase.
Figure 1: Risk-based PPE selection logic distinguishing between solid-state particulate risks and liquid-state permeation risks.[1][2]
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Engineering Check: Verify fume hood face velocity is 80–100 fpm.
-
Barrier Setup: Place a disposable absorbent mat (benchkote) in the hood.[1] This captures invisible dust and allows for easy cleanup of the "hot zone."[1][2]
-
Static Control: Use an antistatic gun or bar if weighing small amounts (<10 mg), as halogenated anilines can be electrostatically active, causing powder to "jump" onto gloves.[1][2]
Phase 2: Active Handling (Synthesis/Weighing)[1]
-
Donning: Put on inner nitrile gloves (blue/purple).[1] Put on lab coat.[1][7] Put on outer nitrile gloves (white) over the coat cuff (taped if necessary for high toxicity).[1]
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination of the balance area.[1][2]
-
Solubilization: Add solvent slowly.[1] Halogenated anilines are often denser than non-halogenated equivalents; ensure complete dissolution before removing from the hood.[1][2]
Phase 3: Decontamination & Doffing[1]
-
Wipe Down: Wipe all exterior container surfaces with a solvent-dampened tissue (ethanol or acetone) before removing them from the hood.[1] Dispose of the tissue as hazardous waste.[1][2]
-
Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off inside-out) to ensure no skin contact with the outer surface.
-
Hand Wash: Wash hands with soap and cool water immediately.[1][2] Do not use hot water , as it opens pores and increases absorption potential if trace residue is present.[1][2]
Emergency Response: Exposure & Spills[1][2][10]
Medical Alert: If exposure occurs, inform medical personnel immediately that the patient has been exposed to an aniline derivative and may require treatment for methemoglobinemia (e.g., Methylene Blue therapy).
| Event | Immediate Action |
| Skin Contact | 1. Drench: Flush with water for 15 mins.[1][2] 2. Soap: Wash gently with soap.[1][8] Avoid scrubbing (abrasion increases absorption).[1] 3. Monitor: Watch for cyanosis (blue lips/fingernails).[1] |
| Eye Contact | 1. Irrigate: Use eyewash station for 15 full minutes. Hold eyelids open. 2. Seek Help: Ophthalmological evaluation is mandatory for halogenated compounds.[1][2] |
| Spill (Solid) | 1. Dampen: Cover with wet paper towels to prevent dust.[1] 2. Scoop: Transfer to waste container. 3. Wash: Clean area with soap/water solution.[1][8] |
Waste Disposal Strategy
Do not mix with general organic waste if possible.[1][2] Segregate to prevent reaction with strong oxidizers.[1][2]
-
Classification: Hazardous Organic Waste (Halogenated).[1][2]
-
Labeling: Must explicitly state "Contains this compound – Toxic / Irritant."[1][2]
-
Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if acidic byproducts are possible.[1][2]
References
-
National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 12224056, 4-Bromo-2-iodoaniline. (Note: Isomer safety profiles are analogous within halogenated anilines).[1][2] Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2018).[1][2] Aniline: Systemic Agent. The National Institute for Occupational Safety and Health (NIOSH).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.ca [fishersci.ca]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. gloves.com [gloves.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
